m-(Chlorocarbonyl)benzenesulphonic acid

Description

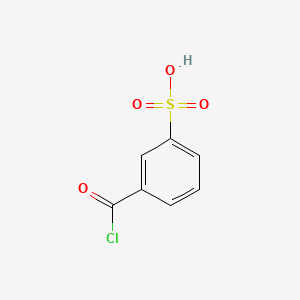

m-(Chlorocarbonyl)benzenesulphonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid (-SO₃H) group and a chlorocarbonyl (-COCl) group in the meta position. This dual functionalization imparts high reactivity, particularly through the electrophilic chlorocarbonyl group, which readily undergoes nucleophilic substitution or condensation reactions. The compound is primarily utilized as an intermediate in organic synthesis, enabling the production of amides, esters, and other derivatives . Its sulfonic acid group enhances water solubility, while the chlorocarbonyl group facilitates covalent bonding with amines, alcohols, or thiols.

Properties

CAS No. |

58261-80-6 |

|---|---|

Molecular Formula |

C7H5ClO4S |

Molecular Weight |

220.63 g/mol |

IUPAC Name |

3-carbonochloridoylbenzenesulfonic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) |

InChI Key |

WRHCKIKUFJDDPK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl |

Other CAS No. |

58261-80-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares m-(Chlorocarbonyl)benzenesulphonic acid with structurally related compounds identified in the provided evidence:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Functional Group Diversity :

- The target compound uniquely combines -SO₃H and -COCl, enabling dual reactivity (acid catalysis and nucleophilic substitution). In contrast, fluorinated sulfonyl chlorides ([25444-35-3]) prioritize hydrophobicity for coatings , while 2-chloro-4-(methylsulfonyl)benzoic acid focuses on carboxylate-based drug design .

- Ethyl 4-chloro-4-oxobutyrate lacks aromaticity, reducing conjugation effects compared to the benzene-based analogues .

Substituent Effects :

- Perfluorinated chains (e.g., [25444-35-3]) drastically increase lipophilicity and environmental persistence, whereas the target compound’s polar groups enhance solubility .

- Meta-substitution in the target compound minimizes steric hindrance between -SO₃H and -COCl, optimizing reactivity compared to ortho/para isomers.

Applications :

- The target compound’s dual functionality makes it versatile for synthesizing sulfonated polymers or bioactive molecules. Fluorinated analogues ([25444-35-3]) dominate industrial surfactant applications , while benzoic acid derivatives ([2]) are tailored for pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.